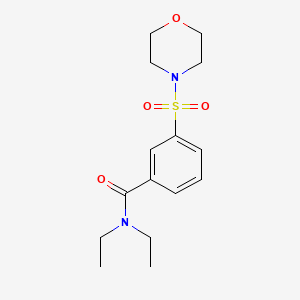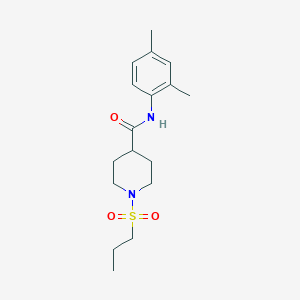![molecular formula C15H12Cl2N2O B5436116 1-(3,4-dichlorophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5436116.png)
1-(3,4-dichlorophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one, also known as AG-490, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound is a tyrosine kinase inhibitor that targets the JAK2/STAT3 pathway, which is involved in a variety of cellular processes including cell growth, differentiation, and survival.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one has been widely used in scientific research to investigate the role of the JAK2/STAT3 pathway in various cellular processes. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been used to study the effects of JAK2/STAT3 inhibition on inflammation, immune response, and neurological disorders.
Wirkmechanismus
1-(3,4-dichlorophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one inhibits the JAK2/STAT3 pathway by binding to the JAK2 kinase domain and preventing phosphorylation of STAT3. This leads to the downregulation of STAT3 target genes involved in cell growth and survival. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune response. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3,4-dichlorophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one is its specificity for the JAK2/STAT3 pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, this compound has also been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. In addition, the solubility and stability of this compound can be a challenge in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dichlorophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one. One area of interest is the potential use of this compound in combination with other cancer therapies to enhance their efficacy. Another area of research is the development of more specific and potent inhibitors of the JAK2/STAT3 pathway. Finally, this compound could be used as a tool to study the role of the JAK2/STAT3 pathway in various cellular processes, including inflammation, immune response, and neurological disorders.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound targets the JAK2/STAT3 pathway and has been shown to have a variety of biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound is a promising candidate for cancer therapy and a valuable tool for studying the JAK2/STAT3 pathway.
Synthesemethoden
The synthesis of 1-(3,4-dichlorophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one involves several steps, including the reaction of 3,4-dichloroacetophenone with 4-methyl-2-pyridinecarboxaldehyde to form a Schiff base intermediate. This intermediate is then reduced using sodium borohydride to yield this compound. The purity and yield of this compound can be improved through various purification methods, such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-3-[(4-methylpyridin-2-yl)amino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c1-10-4-6-18-15(8-10)19-7-5-14(20)11-2-3-12(16)13(17)9-11/h2-9H,1H3,(H,18,19)/b7-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZZMNWDXIARLL-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B5436071.png)
![N-{2-[(2-butyl-6-methyl-4-pyrimidinyl)amino]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5436077.png)

![N-(2-chlorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5436093.png)
![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one hydrochloride](/img/structure/B5436106.png)
![(4aS*,8aR*)-1-[2-(5-methyl-2-furyl)ethyl]-6-(1H-pyrazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5436108.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5436112.png)
![2-oxo-1-pyridin-3-yl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethanone](/img/structure/B5436123.png)
![3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5436126.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-5-methoxy-2-furamide](/img/structure/B5436130.png)